![molecular formula C27H25NO4 B2958670 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid CAS No. 2138272-75-8](/img/structure/B2958670.png)

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

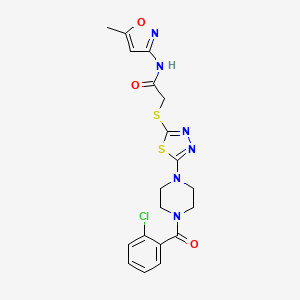

The compound “2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group, which is then attached to a naphthalene ring and an acetic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. This compound likely has a high molecular weight due to its complex structure . It is likely to be solid at room temperature . Its boiling point is reported to be 602.6°C at 760 mmHg .Scientific Research Applications

Oxidative Transformation in Environmental Contexts:

- The study by Selifonov et al. (1996) explored the oxidation of various compounds, including fluorene, by naphthalene dioxygenase. This research is relevant for understanding the environmental transformation of similar compounds and their potential impact on ecosystems.

- Selifonov, Grifoll, Eaton, & Chapman (1996)

Applications in Organic Synthesis and Protection Groups:

- Gioeli and Chattopadhyaya (1982) discussed the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is closely related to the queried compound, for protecting hydroxy-groups in synthetic chemistry. This application is crucial in peptide synthesis.

- Gioeli & Chattopadhyaya (1982)

Fluorophore Development for Oligonucleotide Labeling:

- Singh and Singh (2008) synthesized novel fluorophores, including derivatives of naphthalene, for labeling oligonucleotides. These fluorophores exhibit significant fluorescence, indicating their potential in biochemical and medical research.

- Ajaya K. Singh & Ramendra K. Singh (2008)

Role in Gas/Vapor Separations and Material Science:

- Xue et al. (2015) described the use of naphthalene-based compounds in constructing metal-organic frameworks (MOFs) for selective adsorption kinetics in gas/vapor separations. This is relevant for environmental and industrial applications.

- Xue, Belmabkhout, Shekhah, Jiang, Adil, Cairns, & Eddaoudi (2015)

Safety and Hazards

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-25(30)16-27(14-13-18-7-1-2-8-19(18)15-27)28-26(31)32-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZJLZMMDFLTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)

![5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)

![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)